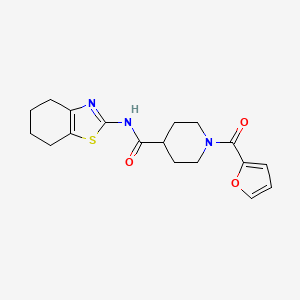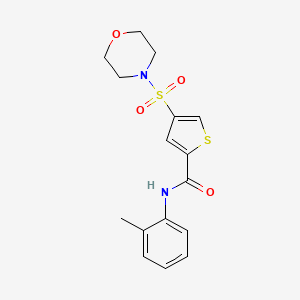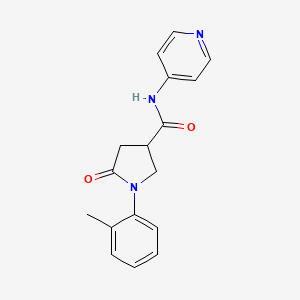![molecular formula C20H26N2O3 B5307622 N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine, also known as JNJ-7925476, is a selective serotonin 5-HT2C receptor antagonist. It has been studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and addiction.
Mechanism of Action
N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. By blocking this receptor, this compound is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which are associated with positive mood and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, and to reduce the release of serotonin in others. It has also been shown to increase the activity of certain brain circuits involved in mood regulation.
Advantages and Limitations for Lab Experiments
N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine has several advantages as a research tool. It is highly selective for the 5-HT2C receptor, which allows researchers to study the specific effects of blocking this receptor. It also has a relatively long half-life, which allows for sustained effects in animal models. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. It also has relatively low potency, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine. One area of interest is its potential use in treating addiction, particularly cocaine addiction. It has been shown to reduce cocaine-seeking behavior in animal models, and may have potential as a treatment for addiction in humans. Another area of interest is its potential use in treating obesity and metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and may have potential as a weight loss medication. Finally, this compound may have potential as a research tool for studying the role of the 5-HT2C receptor in various psychiatric disorders, including depression, anxiety, and addiction.
Synthesis Methods
N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)naphthol. This compound is then reacted with morpholine to form 2-(2-morpholinoethyl)naphthol, which is subsequently reacted with N-ethyl-N-methylacetamide to form this compound.
Scientific Research Applications
N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine has been studied extensively for its potential therapeutic applications in various psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical models, and has been studied in clinical trials for the treatment of major depressive disorder and generalized anxiety disorder.
properties
IUPAC Name |
2-[ethyl(methyl)amino]-1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-21(2)14-20(23)22-9-10-25-19(13-22)17-6-5-16-12-18(24-3)8-7-15(16)11-17/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFRYUPBSRYGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5307572.png)

![2-[2-(4-nitrophenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B5307582.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5307590.png)
![N'-[4-(benzyloxy)benzylidene]-2-(4-chlorophenoxy)propanohydrazide](/img/structure/B5307592.png)

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5307619.png)

![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)
